molecular formula C13H14N2O3 B4238213 N'-(3-acetylphenyl)-N-cyclopropyloxamide

N'-(3-acetylphenyl)-N-cyclopropyloxamide

Cat. No.: B4238213
M. Wt: 246.26 g/mol
InChI Key: PQIFSCMAAXLTGR-UHFFFAOYSA-N
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Description

N'-(3-Acetylphenyl)-N-cyclopropyloxamide is an oxamide derivative featuring a cyclopropyl group attached to one nitrogen atom and a 3-acetylphenyl substituent on the other. Oxamides are characterized by their -(CO)NH-(CO)NH- backbone, which confers rigidity and hydrogen-bonding capabilities. The cyclopropyl moiety is known to enhance metabolic stability in drug candidates, while the acetyl group on the phenyl ring may influence electronic properties and solubility .

Properties

IUPAC Name

N'-(3-acetylphenyl)-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)9-3-2-4-11(7-9)15-13(18)12(17)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIFSCMAAXLTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-cyclopropylethanediamide typically involves the reaction of 3-acetylphenylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction. The process involves heating the reaction mixture to a specific temperature, usually around 80-100°C, and maintaining it for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N-(3-acetylphenyl)-N’-cyclopropylethanediamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and energy-efficient processes, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-cyclopropylethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-N’-cyclopropylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-cyclopropylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide

  • Structure : C₁₁H₁₃N₃O₂, featuring a pyridinylmethyl group instead of 3-acetylphenyl .
  • The acetyl group in N'-(3-acetylphenyl)-N-cyclopropyloxamide may increase electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the pyridine analog.
  • Applications : Used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity .

N-(3-Acetylphenyl)acetamide

  • Structure: C₁₀H₁₁NO₂, with an acetamide group directly attached to the 3-acetylphenyl ring .
  • Key Differences :
    • Lacks the oxamide backbone, reducing conformational rigidity.
    • Simpler structure may lead to faster metabolic degradation compared to the oxamide derivative.
  • Applications: Intermediate in synthesizing zaleplon (a sedative-hypnotic drug), highlighting the pharmacological relevance of the 3-acetylphenyl motif .

3-Chloro-N-phenyl-phthalimide

  • Structure: C₁₄H₈ClNO₂, with a phthalimide core and chlorophenyl group .
  • Key Differences :
    • Phthalimide derivatives are rigid planar structures, whereas oxamides like this compound offer rotational flexibility.
    • The chlorine atom in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, whereas the acetyl group in the target compound may moderate reactivity.

3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide

  • Structure : Epoxide-containing carboxamide with chlorophenyl and phenyl groups .
  • Key Differences: The epoxide ring introduces strain and reactivity absent in the target compound. Carboxamide vs.
  • Applications : Structural studies suggest utility in crystallography and as a precursor for epoxy resins .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications Key References
This compound C₁₃H₁₅N₂O₃ (inferred) Cyclopropyl, 3-acetylphenyl Potential drug intermediate, polymers
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide C₁₁H₁₃N₃O₂ Cyclopropyl, pyridinylmethyl Medicinal chemistry
N-(3-Acetylphenyl)acetamide C₁₀H₁₁NO₂ 3-Acetylphenyl, acetamide Pharmaceutical synthesis
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chlorophenyl, phthalimide Polyimide monomers
3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide C₁₅H₁₂ClNO₂ Chlorophenyl, epoxide Crystallography, epoxy resins

Research Findings and Trends

  • Electronic Effects : The 3-acetylphenyl group may lower electron density at the amide nitrogen, affecting hydrogen-bonding interactions critical in drug-receptor binding .
  • Thermal Stability : Oxamide derivatives generally exhibit higher melting points than carboxamides due to dual hydrogen-bonding networks, as seen in polyimide precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3-acetylphenyl)-N-cyclopropyloxamide
Reactant of Route 2
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N'-(3-acetylphenyl)-N-cyclopropyloxamide

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